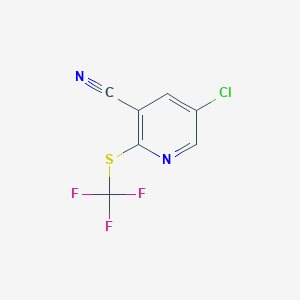
5-Chloro-2-(trifluoromethylthio) nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(trifluoromethylthio) nicotinonitrile is an organic compound with the molecular formula C7H2ClF3N2S It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom and a trifluoromethylthio group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-Chloro-2-(trifluoromethylthio) nicotinonitrile typically involves the reaction of 2-chloro-5-(trifluoromethyl)nicotinonitrile with sulfur-containing reagents. One common method includes the use of thiourea or similar sulfur donors under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained around 25°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to achieve high purity levels required for specific applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(trifluoromethylthio) nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of 5-substituted-2-(trifluoromethylthio) nicotinonitriles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 5-chloro-2-(trifluoromethylthio) nicotinamines.
Aplicaciones Científicas De Investigación
5-Chloro-2-(trifluoromethylthio) nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(trifluoromethylthio) nicotinonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)nicotinonitrile
- 3-Cyano-5-chloropyridine
- 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonitrile
Uniqueness
5-Chloro-2-(trifluoromethylthio) nicotinonitrile is unique due to the presence of both a chlorine atom and a trifluoromethylthio group, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial products .
Propiedades
Fórmula molecular |
C7H2ClF3N2S |
|---|---|
Peso molecular |
238.62 g/mol |
Nombre IUPAC |
5-chloro-2-(trifluoromethylsulfanyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H2ClF3N2S/c8-5-1-4(2-12)6(13-3-5)14-7(9,10)11/h1,3H |
Clave InChI |
OFTFDFUSQVGDQW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C#N)SC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-{[1,1'-Biphenyl]-4-YL}-2-cyanoprop-2-enamide](/img/structure/B11757689.png)
![3-[3-(Chloromethyl)phenyl]pyridine hydrochloride](/img/structure/B11757697.png)

![[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757712.png)
![(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B11757713.png)
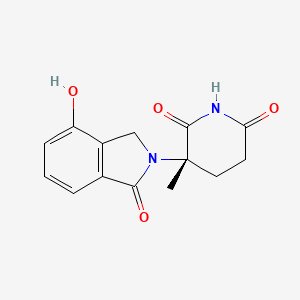
![[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11757716.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757720.png)

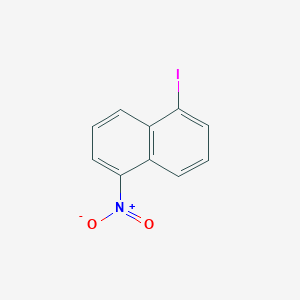
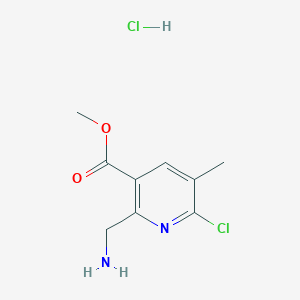

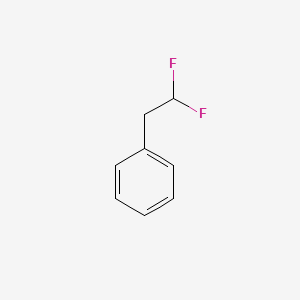
![4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one](/img/structure/B11757763.png)
